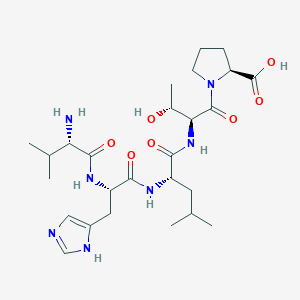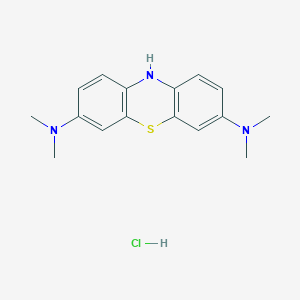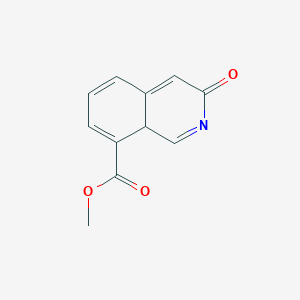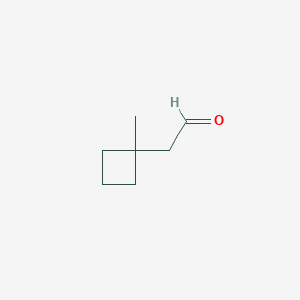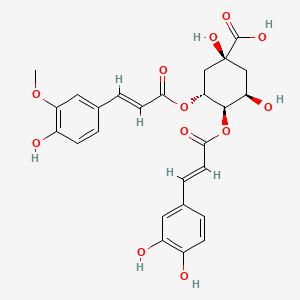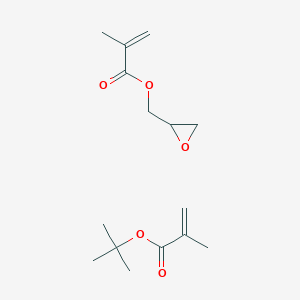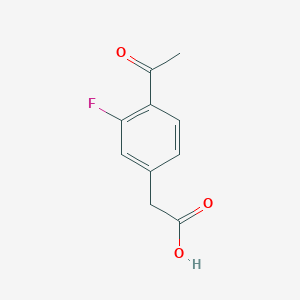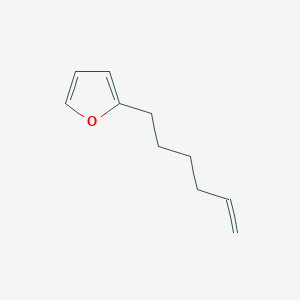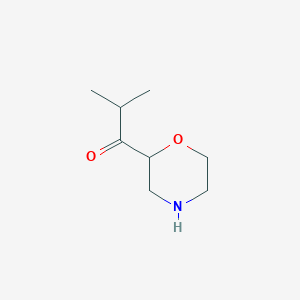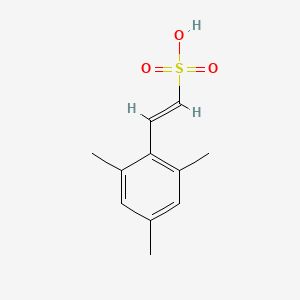
Ethenesulfonic acid,2-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- is an organic compound belonging to the class of organosulfonic acids These compounds are characterized by the presence of a sulfonic acid group attached to an ethene moiety, with a 2,4,6-trimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl derivatives with sulfonating agents. One common method involves the use of acetylacetone and 2,4,6-trimethylaniline in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification steps such as recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as sulfonation, extraction, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The ethene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted ethenesulfonic acid derivatives.
Applications De Recherche Scientifique
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ethene moiety allows for further chemical modifications, enhancing its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.
2,4,6-Trimethylphenyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.
Uniqueness
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- is unique due to its combination of the sulfonic acid group and the 2,4,6-trimethylphenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
(E)-2-(2,4,6-trimethylphenyl)ethenesulfonic acid |
InChI |
InChI=1S/C11H14O3S/c1-8-6-9(2)11(10(3)7-8)4-5-15(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+ |
Clé InChI |
NGHWBBONFBLYNE-SNAWJCMRSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)/C=C/S(=O)(=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
